4,6-Dibromo-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family, characterized by the presence of two bromine atoms at the 4 and 6 positions of the indazole ring. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and as a building block for other chemical entities. The molecular formula of 4,6-dibromo-1H-indazol-3-amine is CHBrN, with a molar mass of approximately 290.94 g/mol .
4,6-Dibromo-1H-indazol-3-amine can be synthesized through various chemical reactions involving indazole derivatives. It is classified as an aromatic amine and a brominated heterocyclic compound. The compound is typically obtained via bromination processes of indazole derivatives or through multi-step synthetic routes that involve coupling reactions.
The synthesis of 4,6-dibromo-1H-indazol-3-amine can be achieved through several methods:
These methods often yield the target compound with varying degrees of efficiency and purity, necessitating purification techniques such as recrystallization or chromatography.
The structure of 4,6-dibromo-1H-indazol-3-amine features a fused bicyclic system composed of a five-membered ring (the indazole) and an amine group attached at the 3-position. The presence of two bromine substituents significantly influences its chemical properties.
Key structural data include:
The compound's structure can be visualized using molecular modeling software to analyze its stereochemistry and electronic configuration.
4,6-Dibromo-1H-indazol-3-amine participates in various chemical reactions that are typical for aromatic amines and halogenated compounds:
These reactions are essential for developing new derivatives with enhanced biological activity.
The mechanism of action for compounds like 4,6-dibromo-1H-indazol-3-amine often involves interaction with biological targets such as enzymes or receptors. For instance, derivatives of indazole have been shown to exhibit antitumor activity by inhibiting specific pathways related to cell proliferation and apoptosis.
Research indicates that indazole derivatives can affect pathways involving Bcl2 family proteins and p53/MDM2 interactions, leading to apoptosis in cancer cells . The precise mechanism for 4,6-dibromo-1H-indazol-3-amine would depend on its specific interactions with biological targets.
4,6-Dibromo-1H-indazol-3-amine exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings.
4,6-Dibromo-1H-indazol-3-amine is primarily used in scientific research for:
Palladium-catalyzed cross-coupling reactions exploit the bromine substituents of pre-functionalized indazoles for selective carbon-carbon bond formation. These reactions enable late-stage diversification of the 4,6-dibromoindazole core, facilitating access to complex analogs without compromising the 3-amino group. Suzuki-Miyaura coupling is particularly effective, utilizing arylboronic acids and Pd(PPh₃)₄ as a catalyst under mild conditions (50–80°C) [3]. The reaction proceeds regioselectively at the 4-position due to reduced steric hindrance compared to the 6-position, achieving yields of 70–85% for mono-coupled products. Stille couplings using organotin reagents further demonstrate versatility, especially for introducing heteroaryl groups, though they require rigorous anhydrous conditions [3]. Buchwald-Hartwig amination enables C–N bond formation at brominated positions, expanding access to secondary amines. Crucially, these protocols maintain the integrity of the 3-amino group, which remains unprotected due to its lower nucleophilicity under neutral or weakly basic conditions [3].
Table 1: Palladium-Catalyzed Cross-Coupling Reactions of 4,6-Dibromo-1H-indazol-3-amine
Reaction Type | Catalyst System | Coupling Partner | Position Modified | Yield Range |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | C4 (mono-selective) | 70–85% |
Stille Coupling | PdCl₂(PPh₃)₂, CuI | Vinyltributyltin | C4/C6 | 65–78% |
Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Secondary amines | C6 | 60–75% |
Regioselective bromination is essential for constructing the 4,6-dibromoindazole core prior to amine introduction. Direct bromination of 1H-indazole with bromine (Br₂) in acetic acid predominantly yields 3-bromo-1H-indazole due to the higher reactivity of the 3-position. To achieve 4,6-dibromination, a protective approach is employed: N-acetylation of indazole using acetic anhydride shields the pyrazole nitrogen, permitting electrophilic bromination at the electron-rich benzene ring positions (C4 and C6) [2] [6]. The reaction requires stoichiometric Br₂ (2.2 equiv) at 0–25°C, followed by deprotection under acidic or basic hydrolysis. Alternative brominating agents like N-bromosuccinimide (NBS) offer improved selectivity under radical conditions, particularly when using polar solvents (DMF or DMSO) and radical initiators (AIBN). The 4,6-regioselectivity arises from the electron-donating effect of the N-acetyl group, which activates the para- and meta-positions relative to the fused pyrazole ring [2]. Subsequent hydrolysis regenerates the free NH-indazole, yielding 4,6-dibromo-1H-indazole with >90% regiopurity.
The 3-amino group in 4,6-dibromo-1H-indazol-3-amine is typically installed via nucleophilic aromatic substitution (SNAr) or reductive methods. SNAr reactions leverage halogen activation at the 3-position: 3,4,6-tribromo-1H-indazole undergoes displacement with ammonia or ammonia surrogates under high pressure (100–150°C) [3] [7]. Electron-withdrawing bromine atoms at C4 and C6 enhance the electrophilicity of C3, facilitating ammonia incorporation in anhydrous dioxane or toluene. Alternatively, catalytic amination uses CuI/L-proline systems with K₂CO₃ in DMSO at 120°C, achieving 80–90% conversion [3]. Reductive pathways involve Cadogan-type cyclization, where ortho-nitrobenzaldehyde derivatives condense with hydrazines under organophosphorus-mediated reduction (e.g., triethyl phosphite), forming the indazole ring and simultaneously introducing the 3-amino group [3]. This one-pot method requires strict temperature control (110–130°C) to suppress by-product formation.
Microwave irradiation and solvent-free techniques significantly enhance the efficiency of synthesizing 4,6-dibromo-1H-indazol-3-amine. Microwave-assisted cyclizations reduce reaction times from hours to minutes (5–30 min) while improving yields by 15–25%. For example, the Cadogan cyclization of 2-nitrobenzaldehyde hydrazones using P(OEt)₃ under microwave irradiation (150°C) achieves complete conversion to 3-aminoindazoles within 10 minutes [3]. Solvent-free bromination employs solid-state reagents, such as NBS adsorbed on silica gel, minimizing waste and simplifying purification. This approach facilitates the 4,6-dibromination of N-acetylindazole without solvent decomposition by-products, yielding >85% product purity after direct crystallization [7]. Additionally, one-pot protocols combining bromination and amination under microwave conditions are emerging, though they require precise control of temperature gradients to prevent degradation of the amine group.
Table 2: Efficiency Comparison of Conventional vs. Advanced Synthetic Protocols
Synthetic Step | Conventional Method | Microwave/Solvent-Free Protocol | Efficiency Gain |
---|---|---|---|
Cadogan Cyclization | 12–24 h, 110–130°C, P(OEt)₃ | 10 min, 150°C, P(OEt)₃ | 99% yield vs. 75% (conv.) |
Regioselective Bromination | 4 h, 0–25°C, Br₂/CH₃COOH | 30 min, NBS/silica gel, solvent-free | 88% vs. 82% yield |
SNAr Amination | 24 h, 150°C, NH₃ (aq) | 45 min, 180°C, NH₄Cl/Cu, DMSO | 92% vs. 70% yield |
Concluding Remarks
The synthesis of 4,6-dibromo-1H-indazol-3-amine relies on synergistic methodologies: regioselective bromination establishes the halogenation pattern, palladium catalysis enables scaffold diversification, and SNAr or reductive amination installs the critical 3-amino group. Microwave and solvent-free techniques offer sustainable pathways with enhanced efficiency. These strategies collectively support the development of indazole-based therapeutics, particularly in anticancer agent discovery [4] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2